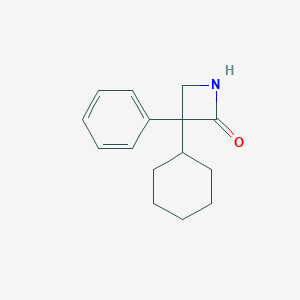
3-Cyclohexyl-3-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-3-phenylazetidin-2-one, also known as CP-47,497, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the early 1990s by Pfizer Inc. as a potential therapeutic agent for the treatment of pain, inflammation, and other medical conditions. However, CP-47,497 has gained popularity due to its psychoactive properties, which have led to its use as a recreational drug.
Mechanism Of Action
3-Cyclohexyl-3-phenylazetidin-2-one binds to the CB1 receptor and activates it, leading to the inhibition of adenylyl cyclase and the opening of potassium channels. This results in the decrease of intracellular cAMP levels and the hyperpolarization of the cell membrane, respectively. The activation of the CB1 receptor also leads to the inhibition of voltage-gated calcium channels, which reduces the release of neurotransmitters such as glutamate and GABA.
Biochemical And Physiological Effects
3-Cyclohexyl-3-phenylazetidin-2-one has been shown to have a wide range of effects on the body, including analgesia, sedation, hypothermia, and appetite stimulation. It also has some anti-inflammatory and anti-oxidant properties. However, 3-Cyclohexyl-3-phenylazetidin-2-one has been associated with several adverse effects, such as tachycardia, hypertension, and impaired memory and cognition.
Advantages And Limitations For Lab Experiments
3-Cyclohexyl-3-phenylazetidin-2-one has been used extensively in laboratory experiments to study the endocannabinoid system and its role in various physiological processes. Its potency and selectivity for the CB1 receptor make it a useful tool for investigating the effects of CB1 activation on neuronal and immune cell function. However, its psychoactive properties and potential for abuse limit its usefulness in certain types of experiments.
Future Directions
1. Development of CB1 receptor antagonists for the treatment of obesity and metabolic disorders.
2. Investigation of the effects of 3-Cyclohexyl-3-phenylazetidin-2-one on the immune system and its potential as an immunomodulatory agent.
3. Study of the molecular mechanisms underlying the adverse effects of 3-Cyclohexyl-3-phenylazetidin-2-one on memory and cognition.
4. Development of novel synthetic cannabinoids with improved therapeutic profiles and reduced abuse potential.
5. Investigation of the effects of 3-Cyclohexyl-3-phenylazetidin-2-one on the peripheral nervous system and its potential as a pain reliever.
Synthesis Methods
3-Cyclohexyl-3-phenylazetidin-2-one is synthesized by the reaction of cyclohexanone and phenylhydrazine in the presence of acetic acid and sodium acetate. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the azetidinone ring. The yield of the reaction is typically around 50%.
Scientific Research Applications
3-Cyclohexyl-3-phenylazetidin-2-one has been extensively studied for its effects on the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, inflammation, appetite, and mood. 3-Cyclohexyl-3-phenylazetidin-2-one acts as a potent agonist for the CB1 receptor, which is the primary receptor for the endocannabinoid system in the brain. It also has some affinity for the CB2 receptor, which is mainly expressed in immune cells.
properties
CAS RN |
17719-29-8 |
|---|---|
Product Name |
3-Cyclohexyl-3-phenylazetidin-2-one |
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
3-cyclohexyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C15H19NO/c17-14-15(11-16-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17) |
InChI Key |
VFQZGLHTORSEPN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2(CNC2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)C2(CNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



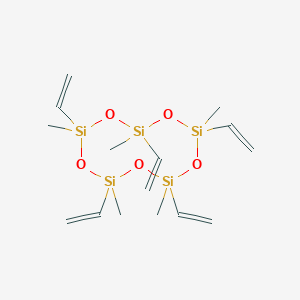
![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)
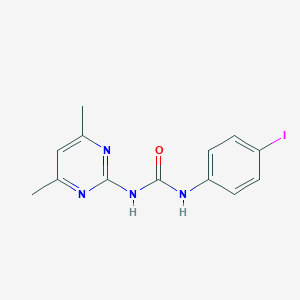
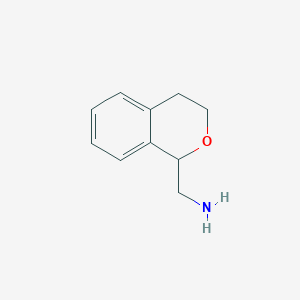
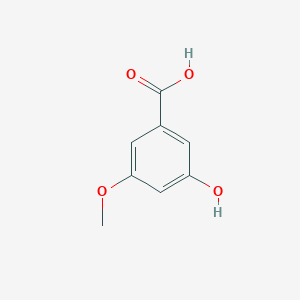
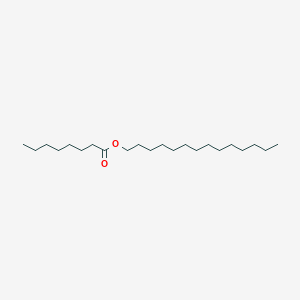
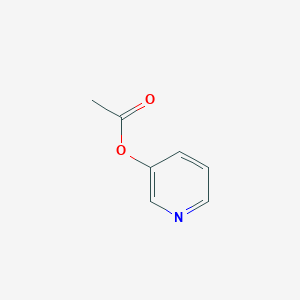
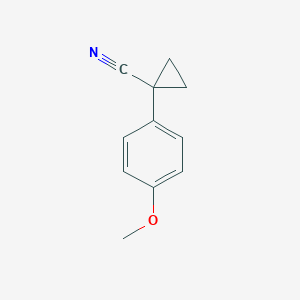
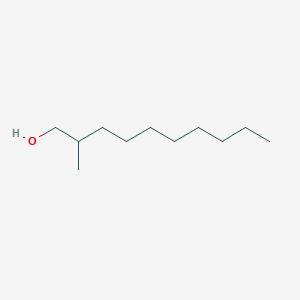
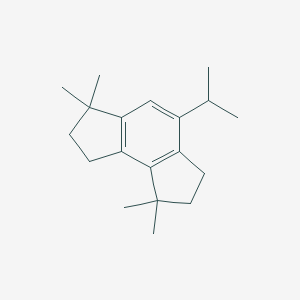

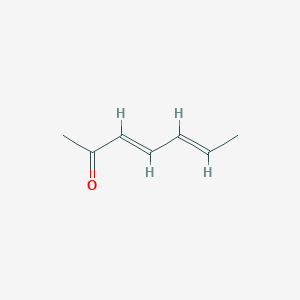
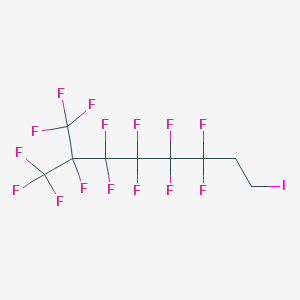
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)